(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine is an organic compound with the molecular formula C10H14N2O. This compound is characterized by the presence of a methoxyethyl group, a propynyl group, and a pyrazolylmethyl group attached to an amine. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Alkylation of the pyrazole: The pyrazole ring is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the methoxyethyl group: The final step involves the reaction of the alkylated pyrazole with 2-methoxyethylamine under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is typically an oxidized form of the compound, such as a ketone or an aldehyde.
Reduction: The major product is a reduced form, such as an alcohol.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethyl)methylamine: Similar structure but lacks the pyrazolylmethyl group.
(2-Methoxyethyl)propynylamine: Similar structure but lacks the pyrazolylmethyl group.
(2-Methoxyethyl)pyrazolylamine: Similar structure but lacks the propynyl group.
Uniqueness
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of all three functional groups: methoxyethyl, propynyl, and pyrazolylmethyl. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxy-N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-6-13-7-4-10(12-13)9-11-5-8-14-2/h1,4,7,11H,5-6,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWOMOKOJRFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NN(C=C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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